molecular formula C4H6ClN5 B15133380 6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine

6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine

Katalognummer: B15133380
Molekulargewicht: 159.58 g/mol
InChI-Schlüssel: GAAUQINGAJXRIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine is a compound belonging to the class of diazines, specifically pyridazines Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine typically involves the diazotization of 6-chloro-1,4-dihydropyridazin-4-amine. The reaction conditions often include the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then coupled with an appropriate amine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine is unique due to the presence of both a chlorine atom and a diazenyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in multiple fields .

Eigenschaften

Molekularformel

C4H6ClN5

Molekulargewicht

159.58 g/mol

IUPAC-Name

6-chloro-3-diazenyl-1,4-dihydropyridazin-4-amine

InChI

InChI=1S/C4H6ClN5/c5-3-1-2(6)4(8-7)10-9-3/h1-2,7,9H,6H2

InChI-Schlüssel

GAAUQINGAJXRIL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NN=C(C1N)N=N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.